Cefathiamidine Cefathiamidine Cefathiamidine is a cephalosporin.
Brand Name: Vulcanchem
CAS No.: 33075-00-2
VCID: VC21335019
InChI: InChI=1S/C19H28N4O6S2/c1-9(2)20-19(21-10(3)4)31-8-13(25)22-14-16(26)23-15(18(27)28)12(6-29-11(5)24)7-30-17(14)23/h9-10,14,17H,6-8H2,1-5H3,(H,20,21)(H,22,25)(H,27,28)
SMILES: CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O
Molecular Formula: C19H28N4O6S2
Molecular Weight: 472.6 g/mol

Cefathiamidine

CAS No.: 33075-00-2

VCID: VC21335019

Molecular Formula: C19H28N4O6S2

Molecular Weight: 472.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cefathiamidine - 33075-00-2

Description

Cefathiamidine is a broad-spectrum first-generation cephalosporin antibiotic, known for its efficacy in treating various bacterial infections. It was discovered in the early 1970s and has been widely used, particularly in pediatric medicine, for its broad antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Applications

Cefathiamidine is primarily used for treating respiratory, urinary tract infections, pneumonia, sepsis, and meningitis. It is effective against a range of pathogens, including Streptococcus pneumoniae, Streptococcus pyogenes, and certain strains of Enterococcus and Staphylococcus species .

Mechanism of Action

Cefathiamidine, like other cephalosporins, acts by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This interference prevents the formation of a stable cell wall, leading to cell lysis and death .

Resistance Mechanisms

Resistance to cefathiamidine and other cephalosporins often arises from the production of β-lactamases by bacteria. These enzymes degrade the β-lactam ring of cephalosporins, rendering them ineffective against resistant strains .

Population Pharmacokinetics

A study in infants with acute respiratory infections (ARC) showed that cefathiamidine pharmacokinetics are best described by a one-compartment model. The clearance and volume of distribution were significantly influenced by allometrically scaled weight and age. Recommended dosing regimens were derived based on Monte Carlo simulations, considering the minimum inhibitory concentration (MIC) of target pathogens .

MIC (mg/L)Recommended Dose (mg/kg/day)Administration Frequency
0.25100q12h
0.550q8h
275q6h

Clinical Use

Cefathiamidine is commonly used in pediatric settings for treating severe infections. It is effective against Streptococcus pneumoniae (MIC90 0.25 mg/L), Streptococcus pyogenes (MIC90 0.5 mg/L), and other pathogens .

In Vitro Activity

Cefathiamidine exhibits potent in vitro activity against various bacterial strains. For example, it effectively inhibits Streptococcus faecalis and Streptococcus faecium at concentrations of 2 mg/L .

Solubility

Cefathiamidine is soluble in a mixture of DMSO and SBE-β-CD in saline or corn oil, with a solubility of ≥ 2.08 mg/mL (4.40 mM) .

CAS No. 33075-00-2
Product Name Cefathiamidine
Molecular Formula C19H28N4O6S2
Molecular Weight 472.6 g/mol
IUPAC Name 3-(acetyloxymethyl)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C19H28N4O6S2/c1-9(2)20-19(21-10(3)4)31-8-13(25)22-14-16(26)23-15(18(27)28)12(6-29-11(5)24)7-30-17(14)23/h9-10,14,17H,6-8H2,1-5H3,(H,20,21)(H,22,25)(H,27,28)
Standard InChIKey JYXACOFERDBGGQ-UHFFFAOYSA-N
Isomeric SMILES CC(C)NC(=NC(C)C)SCC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O
SMILES CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O
Canonical SMILES CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O
Appearance Off-White Solid
Melting Point 150-153°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms (6R-trans)-3-[(Acetyloxy)methyl]-7-[[[[[(1-methylethyl)amino][(1-methylethyl)imino]methyl]thio]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 7-[2-[(N,N'-diisopropylamidino)thio]acetamido]-3-(hydroxymethyl)-8-oxo-5-thia-1-azab
PubChem Compound 169489
Last Modified Aug 15 2023

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